Anti‑HIV‑1 Replication Potency: 18‑De(benzoyloxy)‑gnidimacrin vs. Parent Gnidimacrin
In a multicycle HIV‑1 replication assay performed in MT‑4 cells, the parent compound gnidimacrin (1) exhibited an IC₅₀ of 0.13 ± 0.04 nM, whereas 3‑debenzoyl gnidimacrin (compound 5, which is structurally equivalent to 18‑de(benzoyloxy)‑gnidimacrin) showed an IC₅₀ greater than 1 nM [1]. This represents a ≥7.7‑fold reduction in potency, confirming that the C‑3 benzoyl ester is indispensable for sub‑nanomolar anti‑HIV activity.
| Evidence Dimension | Anti‑HIV‑1 replication IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ > 1 nM |
| Comparator Or Baseline | Gnidimacrin (parent, compound 1) IC₅₀ = 0.13 ± 0.04 nM |
| Quantified Difference | ≥ 7.7‑fold loss of potency |
| Conditions | Multicycle viral replication assay in MT‑4 cells; J. Med. Chem. 2019, Table 1 |
Why This Matters
This quantitative potency gap establishes 18‑de(benzoyloxy)‑gnidimacrin as a definitive negative control for PKC‑βII‑dependent HIV latency reversal assays, enabling researchers to distinguish target‑specific effects from off‑target cytotoxicity.
- [1] Liu, Q. et al. J. Med. Chem. 2019, 62, 6958–6971 (Table 1). View Source
